molecular formula C6H5F3O2 B1586577 2,2,2-Trifluoro-1-furan-2-yl-ethanol CAS No. 70783-48-1

2,2,2-Trifluoro-1-furan-2-yl-ethanol

Cat. No.: B1586577
CAS No.: 70783-48-1
M. Wt: 166.1 g/mol
InChI Key: JXBLKXYDFYQLOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-furan-2-yl-ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring via an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects. This makes the compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol typically involves the reaction of furan derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with furan in the presence of a strong acid catalyst to yield the desired product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Trifluoroethanol.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-furan-2-yl-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is largely influenced by its trifluoromethyl group, which enhances its reactivity and ability to interact with various molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A simpler analog with similar reactivity but lacking the furan ring.

    2,2,2-Trifluoro-1-(3-furyl)ethanol: A positional isomer with the trifluoromethyl group attached at a different position on the furan ring.

Uniqueness: 2,2,2-Trifluoro-1-furan-2-yl-ethanol is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLKXYDFYQLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375311
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70783-48-1
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70783-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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